This compound is derived from natural sources, particularly from cruciferous vegetables, where isothiocyanates are known to play a role in plant defense mechanisms. It can also be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section.
Methyl L-2-isothiocyanato-4-(methylthio)butyrate falls under the category of organic compounds known as isothiocyanates. Isothiocyanates are characterized by the presence of the functional group -N=C=S. This specific compound has been cataloged with several identifiers including the CAS Registry Number 21055-47-0 and the European Community Number 671-293-6.
The synthesis of methyl L-2-isothiocyanato-4-(methylthio)butyrate can be achieved through several methods, commonly involving the reaction of a suitable precursor with thiophosgene or other sulfur-containing reagents.
The molecular structure of methyl L-2-isothiocyanato-4-(methylthio)butyrate features a methyl ester group attached to a butyric acid derivative that contains both an isothiocyanate and a methylthio group.
Methyl L-2-isothiocyanato-4-(methylthio)butyrate can participate in several chemical reactions typical of isothiocyanates:
The reactivity of the compound is largely influenced by the presence of the electrophilic carbon in the isothiocyanate group, which makes it susceptible to nucleophilic attack.
The mechanism of action for methyl L-2-isothiocyanato-4-(methylthio)butyrate primarily involves its interaction with biological molecules, particularly proteins and enzymes:
Research indicates that such compounds may exhibit anticancer properties by inducing apoptosis in cancer cells through their reactive nature.
Methyl L-2-isothiocyanato-4-(methylthio)butyrate exhibits specific physical characteristics:
Methyl L-2-isothiocyanato-4-(methylthio)butyrate has several applications:
The formation of the isothiocyanate (–N=C=S) group in Methyl L-2-isothiocyanato-4-(methylthio)butyrate is exclusively mediated by enzymatic catalysis. This compound originates from glucosinolate precursors abundant in Brassicaceae plants (e.g., broccoli, cabbage). The key enzyme, myrosinase (thioglucoside glucohydrolase; EC 3.2.1.147), catalyzes the hydrolysis of glucosinolates upon plant tissue damage. Myrosinase is compartmentalized separately from glucosinolates in intact cells, ensuring reaction initiation only upon cellular disruption [2] [4].
Bacterial myrosinases in the human gut microbiome significantly contribute to this process, especially when dietary brassicas are cooked (inactivating plant myrosinase). Specific strains like Enterococcus cloacae and Citrobacter spp. express β-O-glucosidases (GH3 family) that hydrolyze glucosinolates into isothiocyanates. For example:
The hydrolysis mechanism involves:
Table 1: Enzymatic Systems Catalyzing Isothiocyanate Formation
Enzyme Source | Molecular Weight | Substrate Specificity | Primary Products |
---|---|---|---|
Plant Myrosinase | 120–150 kDa | Broad-spectrum glucosinolates | Isothiocyanates (pH > 7.0) |
Enterococcus cloacae | 71.8 kDa | Aliphatic glucosinolates | Isothiocyanates |
Citrobacter spp. | 66 kDa | Glucoerucin, Sinigrin | Isothiocyanates/nitriles |
Methyl L-2-isothiocyanato-4-(methylthio)butyrate derives from methionine-aliphatic glucosinolates. Its biosynthetic pathway involves three key precursors:
Key intermediates include:
Table 2: Metabolic Precursors and Derivatives
Precursor | Biological Role | Derivative Pathway | Key Enzymes |
---|---|---|---|
L-Methionine | Amino acid backbone | Transamination → 2-Keto acid | Transaminases |
2-Keto-4-(methylthio)butyric acid | Methionine analog | Direct conversion to L-methionine | Aminotransferases |
Glucoerucin | Glucosinolate storage form | Hydrolysis → 4-(MTB)-isothiocyanate | Myrosinase (plant/microbial) |
4-(Methylthio)butyrate | Esterification substrate | Methylation → Methyl 4-(methylthio)butyrate | Methyltransferases |
The methylthio (–SCH₃) group critically governs the reactivity, stability, and bioactivity of Methyl L-2-isothiocyanato-4-(methylthio)butyrate:
Thermodynamic properties further highlight its influence:
Microbial metabolism exploits the methylthio moiety via β-lyase enzymes, cleaving C–S bonds to release methanethiol – a key volatile sulfur compound in fruit aromas [6] [8]. This explains the detection of methyl 4-(methylthio)butyrate (RI 1617–1636 on polar columns) in pineapple and cooked foods [10].
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